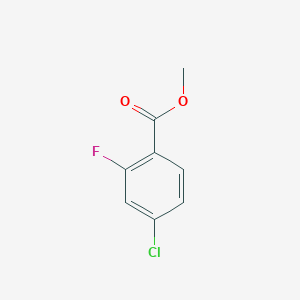

Methyl 4-chloro-2-fluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSXNLLHWUMFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374930 | |

| Record name | Methyl 4-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148893-72-5 | |

| Record name | Methyl 4-chloro-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148893-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-fluorobenzoate is a halogenated aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique substitution pattern on the benzene ring imparts specific electronic properties and reactivity, making it a valuable building block in the synthesis of more complex, biologically active molecules.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and quality control. This guide provides a comprehensive overview of the known physical and spectral characteristics of this compound, grounded in available technical data, and outlines the standard methodologies for their determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its identity through universally recognized nomenclature and structural representations.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 148893-72-5 | [2][3] |

| Molecular Formula | C₈H₆ClFO₂ | [2][3] |

| Molecular Weight | 188.58 g/mol | [2][3] |

| InChI | InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | [2] |

| InChIKey | FBSXNLLHWUMFEW-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)F | [2] |

The structure of this compound, featuring a methyl ester group ortho to a fluorine atom and para to a chlorine atom on the benzene ring, is a key determinant of its physical and chemical properties.

Physical Properties

The physical state and bulk properties of a compound are critical for its handling, storage, and application in chemical reactions. There is some ambiguity in readily available sources regarding the physical state of this compound, with some suppliers listing it as a solid and others as a liquid. This underscores the importance of experimental verification.

| Property | Value | Notes |

| Physical State | Solid (Beige) | Based on supplier data.[4] Experimental confirmation is recommended. |

| Melting Point | Data not available | Crucial for confirming purity and physical state. |

| Boiling Point | 228.4 ± 25.0 °C (Predicted) | This is a computationally predicted value and requires experimental verification.[4] |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | This is a computationally predicted value.[4] |

| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with low solubility in water. |

Expert Insight: The prediction of a high boiling point is consistent with the presence of polar functional groups (ester, chloro, fluoro) and the overall molecular weight. However, the lack of an experimental melting point is a significant data gap. For a compound listed as a solid, the melting point is a fundamental characteristic for identification and purity assessment.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The fluorine and chlorine atoms will influence the chemical shifts of the adjacent protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also exhibit splitting patterns based on their coupling with each other.

-

Methyl Protons (3H): A singlet corresponding to the three protons of the methyl ester group is expected, likely in the region of δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 165-175 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the fluorine and chlorine atoms will show characteristic chemical shifts and may exhibit C-F coupling.

-

Methyl Carbon: A signal for the methyl carbon of the ester group will be present in the upfield region, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): Two distinct bands are expected for the C-O stretching vibrations of the ester group, typically in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically between 850-550 cm⁻¹, corresponding to the carbon-chlorine bond.

-

C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹ due to the carbon-fluorine bond.

-

Aromatic C=C Stretches: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 188. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.

-

Major Fragment Ions: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an acylium ion, and the loss of the entire ester group.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity and trustworthiness of the data, the following standard experimental protocols are recommended for the determination of the physical properties of this compound.

Workflow for Physical and Spectral Characterization

Caption: A logical workflow for the comprehensive characterization of this compound.

Melting Point Determination (for solids)

-

Technique: Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required. Alternatively, a standard melting point apparatus can be used.

-

Procedure (Melting Point Apparatus):

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Causality: A sharp melting point range (typically < 1 °C) is indicative of a high degree of purity.

Boiling Point Determination

-

Technique: Distillation at reduced pressure is recommended to avoid potential decomposition at the predicted atmospheric boiling point.

-

Procedure:

-

The compound is heated in a distillation apparatus under a controlled vacuum.

-

The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure.

-

-

Causality: The boiling point is a key physical constant that is dependent on the intermolecular forces of the compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

-

-

IR Spectroscopy:

-

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Mass Spectrometry:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds.

-

Procedure: A dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer for ionization and detection.

-

Safety and Handling

This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a key intermediate in synthetic organic chemistry. While its fundamental chemical identity is well-established, there is a notable lack of publicly available, experimentally determined physical property data. The predicted values for boiling point and density provide a useful starting point, but experimental verification is crucial for any research or development application. The outlined experimental protocols provide a clear path for researchers to obtain this critical data, ensuring the quality, safety, and reproducibility of their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. METHYL 2-CHLORO-4-FLUOROBENZOATE | CAS 8593-29-3. [Link]

-

Advent Chembio. This compound, 97% (HPLC). [Link]

-

Tetrahedron Letters. Elsevier BV. [Link]

-

PubChem. 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Abound. This compound. [Link]

-

PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

SciSpace. Top 215 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1969. [Link]

-

CORE. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 1-(2-Methoxybenzylidene). [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

-

PubChemLite. Methyl 4-chloro-3-fluorobenzoate (C8H6ClFO2). [Link]

Sources

A Technical Guide to the Physicochemical Properties and Analysis of Methyl 4-chloro-2-fluorobenzoate

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-fluorobenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is fundamentally governed by its physicochemical properties, with molecular weight being a cornerstone for both stoichiometric calculations in synthesis and its influence on the pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive technical overview of this compound, beginning with its core identity and molecular weight. It further delves into the significance of this property in medicinal chemistry, details validated methods for its synthesis and characterization, and outlines its applications and safety protocols. This document is intended to serve as a detailed resource for scientists leveraging this versatile building block in their research and development endeavors.

Part 1: Core Chemical Identity

The precise identification of a chemical compound is paramount for reproducible scientific research. This compound is defined by its unique molecular structure and associated identifiers.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecular weight is a calculated value based on the isotopic masses of the constituent atoms and is a critical parameter for all quantitative experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [1][2][3] |

| Monoisotopic Mass | 188.0040353 Da | [1][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 148893-72-5 | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 105 °C at 15 mmHg | [3] |

The molecular formula, C₈H₆ClFO₂, dictates the exact mass and is the basis for the calculated molecular weight. This value is the weighted average of the masses of its naturally occurring isotopes. For high-resolution mass spectrometry, the monoisotopic mass, which considers the mass of the most abundant isotope of each element, is the more relevant value.[1][4]

Part 2: The Significance of Molecular Weight in Drug Discovery

In the field of drug development, molecular weight (MW) is not merely a physical constant but a critical determinant of a molecule's potential as a therapeutic agent. It profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Halogenated benzoates, such as this compound, are common starting materials for more complex, biologically active molecules.[5] The inclusion of chlorine and fluorine atoms, as well as the methyl ester group, modifies the electronic and lipophilic character of the molecule, which are key factors in drug design.[6][7]

A well-established guideline in medicinal chemistry is Lipinski's Rule of Five, which predicts the druglikeness of a chemical compound. One of the key tenets of this rule is that a molecule is more likely to be orally bioavailable if its molecular weight is under 500 g/mol . As a synthetic intermediate, the relatively low molecular weight of this compound (188.58 g/mol ) provides a significant advantage, offering ample "molecular real estate" for chemists to elaborate upon while staying within the optimal range for druglikeness.

Part 3: Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. The subsequent characterization is a self-validating step, essential to confirm the identity and purity of the synthesized product.

Typical Synthesis Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-chloro-2-fluorobenzoic acid.[8]

Materials:

-

4-chloro-2-fluorobenzoic acid (1 eq)[9]

-

Methanol (solvent, excess)

-

Chlorotrimethylsilane (TMSCl) or Sulfuric Acid (catalyst)[8][10]

-

Dichloromethane (extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-chloro-2-fluorobenzoic acid in an excess of methanol in a round-bottom flask.

-

Slowly add the catalyst (e.g., chlorotrimethylsilane or a few drops of concentrated sulfuric acid) to the solution.

-

Stir the reaction mixture at room temperature or under reflux for several hours (e.g., 8-24 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8][10]

-

Upon completion, remove the excess methanol using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically a light-yellow oil.[8]

-

Purification, if necessary, can be performed via vacuum distillation.

Workflow Visualization

The logical flow from starting material to a fully validated product is crucial for ensuring experimental integrity.

Caption: Workflow for the synthesis and validation of this compound.

Part 4: Analytical Verification of Molecular Weight and Structure

The calculated molecular weight is a theoretical value. Experimental verification is essential and is primarily achieved through mass spectrometry, while other spectroscopic methods like NMR and IR are used to confirm the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its mass. A high-resolution mass spectrometer would show this peak at an m/z (mass-to-charge ratio) value very close to its monoisotopic mass of 188.0040 Da.[1][4]

A key confirmatory feature is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in two distinct molecular ion peaks:

-

An M⁺ peak for molecules containing ³⁵Cl.

-

An (M+2)⁺ peak for molecules containing ³⁷Cl, which is approximately one-third the intensity of the M⁺ peak.

This characteristic 3:1 intensity ratio for the M⁺ and (M+2)⁺ peaks provides unambiguous evidence for the presence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the correct arrangement of atoms (isomer).

-

¹H NMR: The spectrum for this compound is expected to show signals for the aromatic protons and a distinct singlet for the methyl (–OCH₃) group protons.[8][11] The aromatic signals will exhibit splitting patterns (coupling) due to the influence of the adjacent fluorine atom and other protons.

-

¹³C NMR: This technique would show distinct signals for each of the eight unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons bonded to chlorine and fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would show characteristic absorption bands, including:

-

A strong C=O (carbonyl) stretch for the ester group (typically around 1720-1740 cm⁻¹).

-

C-O stretching vibrations for the ester linkage.

-

C-Cl and C-F stretching vibrations in the fingerprint region.

Part 5: Applications in Research and Development

This compound is not an end-product but a versatile building block. Its halogenated structure allows for a variety of chemical transformations, making it valuable in the synthesis of more complex target molecules.[3]

-

Pharmaceutical Synthesis: The compound is a precursor for active pharmaceutical ingredients (APIs). The chloro and fluoro substituents can be modified or can serve to modulate the electronic properties and metabolic stability of the final drug molecule.[12][13] For instance, related fluorobenzoic acid derivatives are instrumental in creating diuretics and other biologically active compounds.[12]

-

Agrochemical Development: Similar to pharmaceuticals, this intermediate is used in the synthesis of novel herbicides and pesticides, where the specific halogenation pattern can confer selective bioactivity.[12]

-

Materials Science: It can be used in the synthesis of specialized polymers and other materials where its specific chemical properties are desired.[8]

Caption: Applications of this compound as a synthetic intermediate.

Part 6: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The information below is a summary based on available Safety Data Sheets (SDS).

-

GHS Hazard Classification: The compound is generally classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[14][15] All handling should be performed in a well-ventilated area or a chemical fume hood.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[16]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]

-

Skin: Wash off with plenty of water. If skin irritation occurs, seek medical advice.[14][15]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Starlite Garden. (n.d.). Methyl 2-chloro-4-fluorobenzoate, min 98%, 100 grams. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6ClFO2). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-fluorobenzoic Acid (CAS 446-30-0) in Chemical Innovation. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

National Center for Biotechnology Information. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

Sources

- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 8. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]

- 9. 4-Chloro-2-fluorobenzoic acid | C7H4ClFO2 | CID 99152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. globalscientificjournal.com [globalscientificjournal.com]

- 11. Methyl4-chloro-2-fluoroBenzoate(148893-72-5) 1H NMR [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.pt [fishersci.pt]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 4-chloro-2-fluorobenzoate: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Benzoids in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of molecular design. These substitutions can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 4-chloro-2-fluorobenzoate, a di-halogenated benzoic acid derivative, stands out as a versatile and highly valuable building block. Its unique substitution pattern offers chemists a powerful tool to introduce specific functionalities and modulate electronic properties, making it an important intermediate in the synthesis of complex pharmaceutical and agrochemical agents. This guide provides a comprehensive technical overview of its chemical identity, properties, synthesis, and applications, grounded in established scientific literature and field-proven insights.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature, and its identity is further confirmed by its unique CAS Registry Number and structural identifiers.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 148893-72-5 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)F | [1] |

| InChIKey | FBSXNLLHWUMFEW-UHFFFAOYSA-N | [1] |

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These properties are crucial for process development, formulation, and understanding its pharmacokinetic profile.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 188.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from commercial availability as a solid[2] |

| Melting Point | Not experimentally determined in the provided search results. | |

| Boiling Point | Not experimentally determined in the provided search results. | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Slightly soluble in water. | Inferred from typical properties of similar organic esters[3] |

| pKa (of the corresponding carboxylic acid) | The acidity of the parent carboxylic acid, 4-chloro-2-fluorobenzoic acid, is influenced by the electron-withdrawing effects of the halogen substituents. |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid followed by its esterification.

Synthesis of the Precursor: 4-Chloro-2-fluorobenzoic Acid

A common and efficient method for the preparation of 4-chloro-2-fluorobenzoic acid involves the oxidation of 4-chloro-2-fluorotoluene. This transformation can be achieved using strong oxidizing agents.

Diagram 1: Synthesis of 4-Chloro-2-fluorobenzoic Acid

Caption: Oxidation of 4-chloro-2-fluorotoluene to its corresponding carboxylic acid.

Esterification to this compound

The final step is the esterification of 4-chloro-2-fluorobenzoic acid. A classic and reliable method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluorobenzoic acid (1 equivalent).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to serve as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Diagram 2: Fischer Esterification of 4-Chloro-2-fluorobenzoic Acid

Sources

Foreword: The Strategic Importance of Methyl 4-chloro-2-fluorobenzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-2-fluorobenzoate

This compound is a deceptively simple molecule that serves as a cornerstone in the edifice of modern medicinal and agricultural chemistry. As a halogenated benzoic acid derivative, its true value lies in its utility as a versatile building block. The specific arrangement of its chloro, fluoro, and methyl ester functional groups provides a scaffold ripe for modification, enabling the construction of complex molecular architectures. Researchers in drug development frequently utilize this compound as a key intermediate for synthesizing active pharmaceutical ingredients (APIs), while scientists in agrochemical research employ it in the creation of novel pesticides and herbicides.[1] This guide provides a comprehensive exploration of the primary synthetic pathways to this critical compound, grounded in established chemical principles and field-proven methodologies. We will dissect not only the "how" but, more importantly, the "why" behind the chosen synthetic strategies, offering a robust framework for researchers, scientists, and process chemists.

Primary Synthesis Pathway: Acid-Catalyzed Esterification (Fischer-Speier Reaction)

The most direct and fundamentally taught method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-2-fluorobenzoic acid. This reaction represents a classic equilibrium process, the understanding of which is crucial for optimizing yield and purity.

Causality and Mechanistic Underpinnings

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[2][3] The reaction mechanism proceeds as follows:

-

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

Because this is an equilibrium reaction, its progression is governed by Le Châtelier's principle.[4] To drive the reaction toward the formation of the ester, an excess of one reactant, typically the more cost-effective and easily removable one (methanol), is used.[4]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for high conversion and straightforward purification.

1. Reagent Preparation & Stoichiometry:

-

Dissolve 4-chloro-2-fluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The large excess of methanol serves both as the solvent and as the driving force for the equilibrium.

-

Prepare a catalytic amount of concentrated sulfuric acid (H₂SO₄), typically 3-5 mol% relative to the carboxylic acid.

2. Reaction Setup:

-

To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the solution of 4-chloro-2-fluorobenzoic acid in methanol.

-

Slowly and carefully add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.

3. Reflux:

-

Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-24 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

4. Work-up and Isolation:

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid (note: CO₂ evolution will occur), and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

5. Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.

| Parameter | Condition/Reagent | Purpose |

| Starting Material | 4-Chloro-2-fluorobenzoic acid | The carboxylic acid precursor. |

| Reagent/Solvent | Anhydrous Methanol | Nucleophile and reaction solvent. |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl, activating it. |

| Temperature | Reflux (~65 °C) | Provides activation energy for the reaction. |

| Reaction Time | 4-24 hours | Time to reach equilibrium/completion. |

| Typical Yield | 85-95% | Dependent on driving the equilibrium. |

Precursor Synthesis: The Gateway to the Ester

The availability of high-purity 4-chloro-2-fluorobenzoic acid is paramount. While commercially available, understanding its synthesis is crucial for process development and cost management. A modern and efficient route involves the catalytic oxidation of 2-fluoro-4-chlorotoluene.

Oxidation of 2-fluoro-4-chlorotoluene

This method represents a greener alternative to traditional oxidation methods that use stoichiometric, heavy-metal oxidants like potassium permanganate or dichromate.[6] It utilizes molecular oxygen as the terminal oxidant in a catalyzed radical reaction.

-

Causality: The synergy between a radical initiator (AIBN) and a cobalt catalyst is key. AIBN (2,2'-azobis(isobutyronitrile)) thermally decomposes to generate radicals, which initiate the autoxidation of the toluene's methyl group. The cobalt(II) acetate facilitates the decomposition of intermediate hydroperoxides, propagating the radical chain and ensuring efficient conversion to the carboxylic acid.[7]

Caption: Workflow for the synthesis of 4-chloro-2-fluorobenzoic acid.

Experimental Protocol: Oxidation of 2-fluoro-4-chlorotoluene

This protocol is based on patent literature and should be performed with appropriate high-pressure equipment.[7]

1. Reaction Setup:

-

In a high-pressure reactor, charge 2-fluoro-4-chlorotoluene (1.0 eq), AIBN (0.05 eq), cobalt(II) diacetate tetrahydrate (0.1 eq), sodium bromide (0.1 eq), and glacial acetic acid as the solvent.[7]

2. Reaction Conditions:

-

Seal the reactor and pressurize with oxygen to 1.2 MPa.

-

Heat the mixture to 130°C and maintain for approximately 1.5 hours.[7]

3. Work-up and Isolation:

-

Cool the reaction mixture and carefully vent the excess pressure.

-

Transfer the mixture to a beaker containing purified water.

-

Adjust the pH to 12-14 with solid NaOH to deprotonate the carboxylic acid, making it water-soluble.

-

Extract the aqueous phase with a solvent like MTBE to remove any unreacted starting material and non-acidic impurities.

-

Acidify the aqueous layer with concentrated HCl to a pH of 1. The 4-chloro-2-fluorobenzoic acid will precipitate as a solid.[7]

-

Collect the solid product by filtration, wash with cold water, and dry. A yield of approximately 89% has been reported for this process.[7]

Alternative Synthesis Pathway: The Acid Chloride Route

For reactions where the equilibrium of Fischer esterification is problematic or when milder conditions are required, a two-step approach via the acid chloride is a superior strategy.

Principle and Justification

This pathway enhances the reactivity of the carboxyl group. Carboxylic acids are only moderately electrophilic, but their conversion to acyl chlorides creates a highly potent electrophile. The chloride ion is an excellent leaving group, making the subsequent nucleophilic attack by methanol extremely rapid and essentially irreversible.

-

Acid Chloride Formation: 4-chloro-2-fluorobenzoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] A catalytic amount of dimethylformamide (DMF) is often used with thionyl chloride to catalyze the reaction via the formation of the Vilsmeier reagent.

-

Esterification: The isolated (or in situ generated) 4-chloro-2-fluorobenzoyl chloride is then reacted with methanol. This reaction is often exothermic and proceeds quickly, even at room temperature. A weak base like pyridine or triethylamine is sometimes added to scavenge the HCl byproduct.

Caption: Two-step synthesis of the ester via the acid chloride intermediate.

Experimental Protocol: Acid Chloride Formation and Esterification

Step A: Synthesis of 4-chloro-2-fluorobenzoyl chloride [8]

-

To a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), add 4-chloro-2-fluorobenzoic acid (1.0 eq) and an excess of thionyl chloride (SOCl₂) (2-3 eq).

-

Add a catalytic amount (a few drops) of DMF.

-

Heat the mixture to reflux gently for 1-3 hours. The reaction is complete when gas evolution ceases.

-

Remove the excess thionyl chloride by distillation, followed by vacuum, to yield the crude acid chloride, which can be used directly or purified by vacuum distillation.

Step B: Esterification of the Acid Chloride

-

Dissolve the 4-chloro-2-fluorobenzoyl chloride (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or THF.

-

Cool the solution in an ice bath.

-

Slowly add methanol (1.1-1.5 eq) dropwise to the stirring solution.

-

(Optional) If scavenging HCl is necessary, include a base like pyridine (1.1 eq) in the reaction.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Perform an aqueous work-up by washing with water, dilute HCl (to remove base), saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate to yield the ester.

| Parameter | Step A: Acid Chloride Formation | Step B: Esterification |

| Primary Reagent | Thionyl Chloride (SOCl₂) | Methanol |

| Catalyst/Additive | DMF (catalytic) | Pyridine (optional base) |

| Solvent | Neat or Chloroform | Dichloromethane (DCM) |

| Temperature | Reflux | 0 °C to Room Temperature |

| Key Advantage | High reactivity, irreversible | Fast, high-yielding reaction |

Final Product Purification and Characterization

Regardless of the synthetic pathway chosen, the final product must be rigorously purified and its identity confirmed.

-

Purification:

-

Vacuum Distillation: Effective for separating the ester from non-volatile impurities.

-

Silica Gel Chromatography: The standard for removing closely related impurities. A solvent system of ethyl acetate and hexanes is typically effective.

-

-

Characterization: A self-validating protocol requires spectroscopic confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the methyl ester protons (~3.9 ppm).[5]

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₈H₆ClFO₂; MW: 188.58 g/mol ).[5][10]

-

HPLC: Used to determine the purity of the final product, which is often required to be >97% for further applications.[11]

-

Conclusion

The synthesis of this compound is achievable through several reliable pathways. The choice of method is a strategic decision based on laboratory scale, cost of starting materials, available equipment, and desired purity. The direct Fischer-Speier esterification is atom-economical and straightforward, ideal for large-scale production where driving the equilibrium is feasible. The acid chloride route offers higher reactivity and is often the method of choice for smaller-scale lab syntheses where speed and near-quantitative conversion are prioritized. A thorough understanding of the underlying mechanisms for each pathway empowers the research scientist to troubleshoot and optimize the synthesis, ensuring a reliable supply of this vital chemical intermediate.

References

- CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

This compound. PubChem. [Link]

-

Supporting Information for C7H5FO2. Royal Society of Chemistry. [Link]

-

Fischer Esterification Procedure. University of Missouri–St. Louis. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

-

Procedure. University of Missouri–St. Louis. [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Methyl 2-chloro-4-fluorobenzoate (C8H6ClFO2). PubChemLite. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol. Nagwa. [Link]

-

(PDF) Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]

-

This compound, 97% (HPLC). Advent Chembio. [Link]

-

FISCHER ESTERIFICATION: BENZOIC ACID Lab Manual. Studylib. [Link]

- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.

-

Step (a): Preparation of 4-fluorobenzoyl chloride. PrepChem.com. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. nagwa.com [nagwa.com]

- 4. studylib.net [studylib.net]

- 5. Methyl 2-chloro-4-fluorobenzoate CAS#: 85953-29-3 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Fluoro-4-chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. | Advent [adventchembio.com]

Spectroscopic Data for Methyl 4-chloro-2-fluorobenzoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-chloro-2-fluorobenzoate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for acquiring and interpreting spectroscopic data.

Introduction to this compound

This compound (C₈H₆ClFO₂) is a halogenated aromatic ester with a molecular weight of approximately 188.58 g/mol .[1][2][3] Its structure, featuring a benzene ring substituted with a methyl ester, a chlorine atom, and a fluorine atom, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide will delve into the four primary spectroscopic techniques used for its characterization: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the overall electronic structure.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and self-validating protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is sufficient for the instrument's detector (typically 4-5 cm).

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient.

-

Number of Scans: 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures that the protons have fully relaxed, leading to accurate integration.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

¹H NMR Data Summary

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~7.8-8.0 | dd | 1H | H-6 |

| 2 | ~7.2-7.4 | m | 2H | H-3, H-5 |

| 3 | ~3.9 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts are based on the analysis of similar compounds, such as methyl 4-chlorobenzoate and methyl 4-fluorobenzoate, and established principles of NMR spectroscopy.[4][5][6]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the aromatic protons and the methyl ester protons.

-

Aromatic Region (7.0-8.5 ppm): The three protons on the benzene ring are in different chemical environments due to the substitution pattern.

-

H-6: This proton is ortho to the electron-withdrawing ester group and is expected to be the most deshielded, appearing as a doublet of doublets (dd) at the downfield end of the aromatic region. The coupling will arise from interactions with H-5 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz).

-

H-3 and H-5: These protons will have overlapping signals in the mid-aromatic region and will likely appear as a complex multiplet. H-5 is ortho to the chlorine atom and meta to the ester and fluorine, while H-3 is ortho to the fluorine and meta to the chlorine and ester. The complex splitting pattern arises from ortho- and meta-couplings to the other aromatic protons.

-

-

Methyl Ester Region (3.5-4.0 ppm): The three protons of the methyl group (-OCH₃) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumental Parameters (100 MHz for ¹³C):

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wider spectral width of ~220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

¹³C NMR Data Summary

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~164 | C=O |

| 2 | ~160 (d, ¹JCF ≈ 250 Hz) | C-2 |

| 3 | ~138 (d, ⁴JCF ≈ 3 Hz) | C-4 |

| 4 | ~133 (d, ³JCF ≈ 9 Hz) | C-6 |

| 5 | ~125 | C-5 |

| 6 | ~120 (d, ²JCF ≈ 25 Hz) | C-1 |

| 7 | ~118 (d, ²JCF ≈ 22 Hz) | C-3 |

| 8 | ~53 | -OCH₃ |

Note: The predicted chemical shifts and C-F coupling constants are based on established data for fluorinated aromatic compounds.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in this compound.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most deshielded, appearing at the downfield end of the spectrum (~164 ppm).

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 115-165 ppm.

-

The carbon directly bonded to the highly electronegative fluorine atom (C-2) will be significantly downfield and will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF).

-

The other aromatic carbons will also exhibit smaller couplings to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which can help in their assignment.

-

The carbon attached to the chlorine atom (C-4) will also be deshielded.

-

-

Methyl Carbon: The methyl carbon of the ester group (-OCH₃) will be the most shielded, appearing at the upfield end of the spectrum (~53 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A common and reliable method for analyzing solid samples like this compound is the KBr pellet technique.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

FT-IR Data Summary

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | -OCH₃ |

| ~1730 | C=O stretch | Ester |

| ~1600, 1480 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-F stretch | Aryl-F |

| ~850 | C-Cl stretch | Aryl-Cl |

Note: Predicted vibrational frequencies are based on typical values for the respective functional groups in aromatic compounds.[7][8]

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Carbonyl Stretching: A strong, sharp absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group. The position of this band can be influenced by the electronic effects of the halogen substituents on the ring.[7]

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-O Stretching: The C-O stretching of the ester group will give rise to a strong band in the 1300-1100 cm⁻¹ region.

-

C-Halogen Stretching: The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1100 cm⁻¹ and 850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[9][10]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Mass Spectrometry Data Summary

| m/z (Predicted) | Ion | Identity |

| 188/190 | [M]⁺• | Molecular ion |

| 157/159 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 129/131 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 111 | [C₆H₃FCl]⁺• | Benzoyl cation fragment |

Note: The presence of chlorine will result in isotopic peaks for chlorine-containing fragments, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will provide crucial information for confirming its molecular weight and structure.

-

Molecular Ion Peak: The molecular ion peak (M⁺•) will appear at m/z 188, corresponding to the molecule with the ³⁵Cl isotope. A smaller peak at m/z 190, with approximately one-third the intensity, will be observed due to the presence of the ³⁷Cl isotope. The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound.

-

Fragmentation Pattern: The molecular ion is expected to undergo fragmentation, providing further structural information.[9][10]

-

Loss of the methoxy radical (•OCH₃, 31 Da) would result in a fragment ion at m/z 157/159.

-

Cleavage of the ester group can lead to the loss of the carbomethoxy radical (•COOCH₃, 59 Da), giving a fragment at m/z 129/131.

-

Further fragmentation can lead to the formation of the chlorofluorobenzoyl cation at m/z 111.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, allows for the complete elucidation of its structure and confirmation of its identity. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical intermediate.

References

-

The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. (2011). ElectronicsAndBooks. [Link]

-

PubChem. Methyl 4-chlorobenzoate. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Vibrational spectra and antimicrobial activity of selected bivalent cation benzoates. (2008). ResearchGate. [Link]

-

A new and practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). SAGE Journals. [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.).

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (n.d.). Arkivoc. [Link]

-

SpectraBase. 4-Chloro-2-fluorobenzoic acid. [Link]

-

PubChem. This compound. [Link]

-

NIST WebBook. 4-Chloro-2-fluorobenzoic acid. [Link]

-

NIST WebBook. 2-Chloro-4-fluorobenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

-

PubChemLite. This compound (C8H6ClFO2). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. Introduction to Mass Spectrometry. [Link]

-

NIST WebBook. Methyl 4-fluorobenzoate. [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-, methyl ester. [Link]

Sources

- 1. This compound | C8H6ClFO2 | CID 2759832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-fluorobenzoate(403-33-8) 1H NMR [m.chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Benzoic acid, 4-chloro-, methyl ester [webbook.nist.gov]

- 9. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 10. globalscientificjournal.com [globalscientificjournal.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-2-fluorobenzoate

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-chloro-2-fluorobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the data.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ester with a substitution pattern that presents a compelling case for analysis by ¹H NMR. The interplay of the electron-withdrawing chloro and fluoro groups, along with the ester functionality, creates a distinct electronic environment for each proton on the aromatic ring. Understanding the resulting chemical shifts and coupling patterns is crucial for confirming the compound's identity and purity.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 7.85 - 7.95 | dd | ³J(H-H) = 8.5, ⁴J(H-F) = 7.0 |

| H-5 | 7.15 - 7.25 | dd | ³J(H-H) = 8.5, ⁴J(H-H) = 2.0 |

| H-3 | 7.05 - 7.15 | dd | ³J(H-F) = 10.0, ⁴J(H-H) = 2.0 |

| -OCH₃ | 3.90 | s | N/A |

In-Depth Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: three in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and one in the aliphatic region (δ 3.5-4.0 ppm) from the methyl ester protons.

The Aromatic Region: A Complex Interplay of Substituent Effects

The substitution pattern of the aromatic ring dictates the chemical shifts and coupling patterns of the remaining protons. The electron-withdrawing nature of the fluoro, chloro, and methoxycarbonyl groups deshields the aromatic protons, shifting their signals downfield compared to benzene (δ 7.36 ppm).

-

H-6: This proton is ortho to the electron-withdrawing methoxycarbonyl group, which strongly deshields it, resulting in the most downfield chemical shift in the aromatic region. It is expected to appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling, typically 7-9 Hz) and a weaker coupling to the fluorine at C-2 (⁴J, meta coupling, typically 5-8 Hz).

-

H-5: This proton is ortho to the chloro group and meta to both the fluoro and methoxycarbonyl groups. Its chemical shift will be influenced by all three substituents. It is predicted to be a doublet of doublets due to ortho coupling with H-6 (³J) and a smaller meta coupling to H-3 (⁴J, typically 2-3 Hz).

-

H-3: This proton is ortho to the highly electronegative fluorine atom, which will significantly influence its chemical shift. It is expected to appear as a doublet of doublets due to a strong ortho coupling with the fluorine atom (³J, typically 8-10 Hz) and a weaker meta coupling to H-5 (⁴J).

The Aliphatic Region: The Methyl Ester Signal

The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electronegative oxygen atom deshields these protons, causing their signal to appear around δ 3.90 ppm.

Visualizing Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions between the aromatic protons and the fluorine atom.

Figure 1. Molecular structure and key proton coupling relationships.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum of a compound like this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

-

Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), that dissolves the sample completely.[1][2][3] The choice of solvent is critical as residual protons in the solvent can obscure signals of interest.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][3] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to sample viscosity.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate for good digital resolution.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

The following diagram outlines the workflow for acquiring and processing the ¹H NMR spectrum.

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough analysis of the chemical shifts and coupling patterns, guided by a solid understanding of NMR principles, allows for the unambiguous assignment of each proton in the molecule. By following a rigorous experimental protocol, researchers can acquire high-quality data that is essential for accurate structural elucidation and purity assessment in drug discovery and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

Sources

13C NMR of Methyl 4-chloro-2-fluorobenzoate

An In-Depth Technical Guide to the ¹³C NMR of Methyl 4-chloro-2-fluorobenzoate

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of molecular entities is paramount. This compound (CAS No. 148893-72-5) is a key substituted aromatic ester, frequently utilized as a versatile building block in the synthesis of more complex molecules.[1][2][3] Its utility demands an unambiguous and reproducible method for structural verification and purity assessment. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule.[4][5][6]

This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound. We will delve into the causality behind experimental choices, from sample preparation to the nuances of spectral interpretation, including the profound effects of halogen substituents and the complexities of carbon-fluorine coupling. The protocols described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve the highest degree of confidence in their analytical results.

Molecular Structure and Spectroscopic Considerations

To interpret the ¹³C NMR spectrum, a clear understanding of the molecule's structure and its NMR-active nuclei is essential. This compound possesses eight distinct carbon environments, a methoxy group, a carbonyl group, and six unique aromatic carbons.

Caption: Numbering scheme for the carbon atoms in this compound.

The presence of the ¹⁹F nucleus, which has a nuclear spin (I) of ½ and 100% natural abundance, is a critical factor. This results in spin-spin coupling between fluorine and carbon atoms, leading to the splitting of ¹³C signals.[6][7] While standard ¹³C NMR experiments are proton-decoupled to simplify the spectrum, the carbon-fluorine couplings persist, providing invaluable structural information.[7][8]

Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the rational selection of spectrometer parameters. This protocol provides a robust framework for achieving reproducible results.[9]

Sample Preparation

The inherent low sensitivity of ¹³C NMR, stemming from the low natural abundance (1.1%) of the ¹³C isotope, necessitates a relatively concentrated sample.[10]

-

Analyte Quantity: Dissolve 50-100 mg of this compound in the chosen deuterated solvent.[9] For dilute samples, spectral quality can be improved by increasing the number of scans.[10]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice. Its residual ¹³C signal appears as a characteristic 1:1:1 triplet at approximately 77.0 ppm, which can be used as a secondary chemical shift reference.[11][12] Other solvents like DMSO-d₆ can be used depending on sample solubility.[13][14]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as the primary internal reference standard, defining the 0.0 ppm point in the spectrum.[10][14]

-

Final Steps: Ensure the sample is fully dissolved and the solution is homogeneous. Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Parameters

The following parameters are recommended for a standard broadband-decoupled ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments) is recommended.[8] This provides a good compromise between signal intensity and allowing for shorter relaxation delays.

-

Spectral Width (SW): A spectral width of at least 220 ppm (e.g., -10 to 210 ppm) is necessary to encompass the full range of expected chemical shifts, from the aliphatic methoxy carbon to the downfield carbonyl carbon.[6][9]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds ensures good digital resolution.[9]

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a standard starting point. This delay allows for partial relaxation of the carbon nuclei and leverages the Nuclear Overhauser Effect (NOE) enhancement from proton decoupling, which can significantly improve the signal-to-noise ratio for protonated carbons.[8]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, which may take several hours of acquisition time.[9][15]

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.

Workflow for NMR Analysis

The logical flow from sample preparation to final structural confirmation is a critical aspect of ensuring data integrity.

Caption: A validated workflow for the ¹³C NMR analysis of this compound.

¹³C NMR Spectrum: Analysis and Interpretation

The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms. The chemical shifts are influenced by the electronic environment, primarily the inductive and mesomeric effects of the fluorine, chlorine, and methyl ester substituents.[16][17]

Substituent Effects on Aromatic Carbons

-

Fluorine (at C2): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, but also a strong electron-donating mesomeric effect. The direct attachment to C2 causes a very large downfield shift for this carbon.[16][17]

-

Chlorine (at C4): Chlorine is also electronegative and influences the chemical shift of the directly bonded C4. Its effect is generally less pronounced than that of fluorine.[16]

-